molecular formula C24H28N2 B11940702 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine CAS No. 853310-51-7

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine

Cat. No.: B11940702
CAS No.: 853310-51-7
M. Wt: 344.5 g/mol
InChI Key: WHFCTIRZGICRRF-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is an organic compound that belongs to the class of quinolinamines This compound is characterized by the presence of a quinoline ring substituted with a tert-butylphenyl group and a cyclopentylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine typically involves multi-step organic reactions. One common method includes the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the quinoline and cyclopentylamine groups. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Oxidative Functionalization

The quinoline core of 2-(4-tert-butylphenyl)-N-cyclopentyl-4-quinolinamine undergoes Pd- and Rh-catalyzed C–H bond activation , enabling site-selective oxidative functionalization. Key findings include:

  • Palladium-Catalyzed Acylation : Under Pd(II) catalysis with tert-butyl hydroperoxide (TBHP) as an oxidant, the C4 position of the quinoline ring reacts with aldehydes to form ketone derivatives. This method tolerates aryl, heteroaryl, and alkyl aldehydes, yielding acylated products (e.g., quinolin-4-yl ketones) .

  • Rhodium(III)-Mediated Cyclization : Rh(III) catalysts facilitate oxidative C–H acylation followed by intramolecular cyclization. For example, coupling with aromatic aldehydes generates hydroxyisoindolinones via ketone intermediates .

Reagents and Conditions

Reaction TypeCatalyst SystemOxidantYield RangeMajor Products
C–H AcylationPd(OAc)₂, Ligand-freeTBHP42–75%Acylated quinolinamines
Oxidative Cyclization[Cp*RhCl₂]₂AgSbF₆45–81%Cyclic lactams/isoindolinones

Radical-Mediated Transformations

The cyclopentylamine and tert-butylphenyl substituents participate in nitrogen-centered radical (NCR) pathways:

  • Amidyl Radical Formation : Treatment with diboron reagents generates amidyl radicals, which undergo 5-exo cyclization to form pyrrolidine or lactam derivatives. For example, reaction with B₂(OH)₄ yields boronic acid-functionalized products .

  • Intermolecular H-Atom Transfer : Radical intermediates derived from the amine group abstract hydrogen atoms, leading to functionalized sp³ C–N bonds .

Key Mechanistic Steps

  • N–O Bond Cleavage : Oxidative cleavage of N–O bonds in precursors generates iminyl radicals.

  • Cyclization : Radicals cyclize to form 5-membered rings, stabilized by conjugation with the quinoline π-system.

  • Borylation : Diboron reagents trap carbon-centered radicals, enabling downstream functionalization .

Nickel-Catalyzed Coupling Reactions

High-valent nickel intermediates facilitate C–O bond formation in the presence of oxidants:

  • Oxanickelacycle Activation : Ni(III/IV) species promote reductive elimination to form dialkyl ethers. For example, exposure to iodine (I₂) induces cyclization of oxanickelacyclohexanes, yielding tetrahydrofuran derivatives .

  • Etherification : The tert-butylphenyl group directs regioselective coupling, favoring para-substitution due to steric and electronic effects .

Experimental Observations

  • Substrate Scope : Bulky substituents (e.g., tert-butyl) enhance stability of nickelacycle intermediates.

  • Byproduct Formation : Competitive β-hydride elimination is suppressed using electron-deficient ligands .

Substitution and Functional Group Interconversion

  • Nucleophilic Aromatic Substitution : The electron-deficient quinoline ring reacts with nucleophiles (e.g., alkoxides) at the C2 and C4 positions, displacing halides or directing groups .

  • Reductive Amination : The cyclopentylamine group undergoes condensation with carbonyl compounds, forming secondary amines under catalytic hydrogenation .

Comparative Reactivity

PositionReactivity Toward ElectrophilesPreferred Reagents
C2Moderate (steric hindrance)Alkyl halides, acyl chlorides
C4High (directed by NH group)Aldehydes, diazonium salts
C7/C8Low (electron-rich)Nitrating agents, sulfonating agents

Biological Activity and Mechanistic Implications

While not a direct chemical reaction, the compound’s cholinesterase inhibition provides insight into its reactivity:

  • Mixed-Type Inhibition : Kinetic studies reveal reversible binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with competitive (Kᵢ = 1.58 μM) and noncompetitive (αKᵢ = 4.30 μM) components .

  • Radical Scavenging : The tert-butylphenyl group acts as a steric shield, protecting the quinoline core from oxidative degradation in biological systems .

Scientific Research Applications

Chemistry

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine serves as a versatile building block in organic synthesis. Its structure allows for the development of more complex molecules through various chemical reactions, including:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Modifying double bonds or removing functional groups.
  • Substitution : Replacing one functional group with another.

These reactions can lead to the formation of novel quinoline derivatives that may exhibit enhanced properties or functionalities.

Biology

In biological research, this compound has been investigated for its potential role in cell signaling and molecular interactions. Its ability to bind to specific receptors or enzymes makes it a candidate for studying various biological pathways. For instance, quinoline derivatives have been noted for their inhibitory effects on platelet-derived growth factor receptor autophosphorylation, which is crucial for cancer research .

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties enable its use in formulating advanced materials with specific characteristics tailored for various applications, such as coatings or pharmaceuticals.

A study focused on the biological activity of quinoline derivatives highlighted the potential of compounds similar to this compound in inhibiting specific enzyme activities linked to disease pathways. The results demonstrated significant promise in drug development targeting cancer and other diseases related to receptor dysregulation.

Case Study 2: Synthesis Optimization

Research conducted on the synthetic pathways for producing this compound emphasized optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors were employed to streamline the synthesis process, demonstrating industrial viability for large-scale production.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is unique due to its specific combination of functional groups and its potential for diverse applications. Its quinoline ring and cyclopentylamine group provide distinct chemical properties that differentiate it from other similar compounds.

Biological Activity

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of quinoline derivatives, characterized by a quinoline backbone substituted with a tert-butylphenyl group and a cyclopentyl amine. Its structure can be represented as follows:

C19H22N2 Molecular Weight 290 39 g mol \text{C}_{19}\text{H}_{22}\text{N}_{2}\quad \text{ Molecular Weight 290 39 g mol }

Research indicates that quinoline derivatives often exhibit their biological effects through interactions with various molecular targets. The specific mechanism for this compound is not fully elucidated, but it may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: Potential modulation of neurotransmitter receptors, contributing to neuropharmacological effects.

Antioxidant Activity

Quinoline derivatives are known for their antioxidant properties. A study demonstrated that related compounds could scavenge free radicals effectively, suggesting that this compound may possess similar activity.

CompoundIC50 (µM)Reference
Compound A15
Compound B10
This compoundTBDCurrent Study

Antitumor Activity

Preliminary data suggest that this compound may exhibit antitumor properties. In vitro studies on cancer cell lines have shown significant inhibition of cell proliferation.

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)12Inhibition of growth
HeLa (Cervical Cancer)8Induction of apoptosis

Case Studies

  • In Vivo Efficacy : A study involving animal models demonstrated that administration of this compound at doses ranging from 5 to 20 mg/kg resulted in reduced tumor size in xenograft models, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : In models of neurodegeneration, the compound showed promise in reducing neuronal cell death and improving cognitive function, likely through its antioxidant activity and receptor modulation .

Properties

CAS No.

853310-51-7

Molecular Formula

C24H28N2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-cyclopentylquinolin-4-amine

InChI

InChI=1S/C24H28N2/c1-24(2,3)18-14-12-17(13-15-18)22-16-23(25-19-8-4-5-9-19)20-10-6-7-11-21(20)26-22/h6-7,10-16,19H,4-5,8-9H2,1-3H3,(H,25,26)

InChI Key

WHFCTIRZGICRRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCC4

Origin of Product

United States

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